molecular formula C16H21N3O B14792252 2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide

2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide

Cat. No.: B14792252
M. Wt: 271.36 g/mol
InChI Key: HITSWGOAQZPFBK-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide is a complex organic compound that features an isoquinoline moiety. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide typically involves the reaction of isoquinoline derivatives with various amines. One common method involves the reaction of 2-(cyanomethyl)benzoic acid with amines, leading to the formation of 3-aminoisoquinolin-1(2H)-ones . The reaction conditions often include high-boiling solvents such as 1,2-dichlorobenzene or a mixture of DMF and 1,2-dichlorobenzene, with reaction times ranging from 3 to 8 hours .

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, the synthesis of isoquinoline via the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst has been reported . This method allows for the efficient production of isoquinoline derivatives on a larger scale.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in the body, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific isoquinoline derivative and its structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide include other isoquinoline derivatives such as:

Uniqueness

What sets (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide apart from other isoquinoline derivatives is its specific structure, which includes an amino group and a dimethylbutanamide moiety. This unique structure may confer specific biological activities and chemical properties that are not present in other isoquinoline derivatives .

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide

InChI

InChI=1S/C16H21N3O/c1-11(2)15(17)16(20)19(3)10-14-13-7-5-4-6-12(13)8-9-18-14/h4-9,11,15H,10,17H2,1-3H3

InChI Key

HITSWGOAQZPFBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N

Origin of Product

United States

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